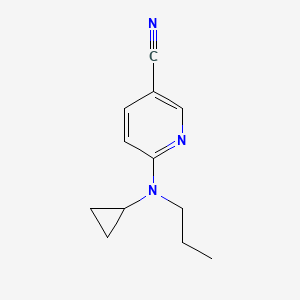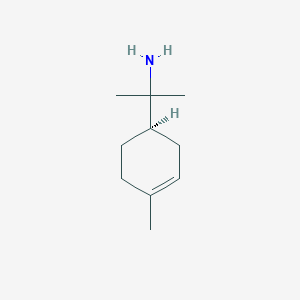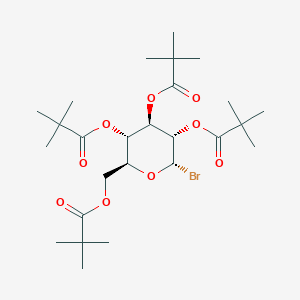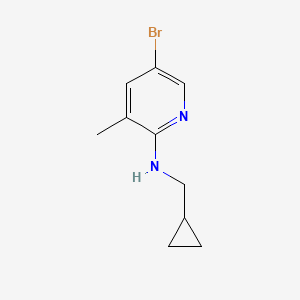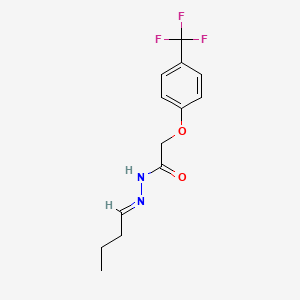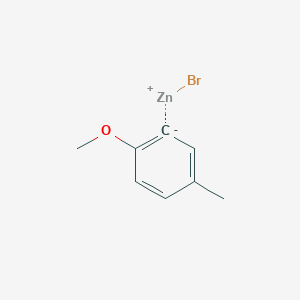
2-Methoxy-5-methylphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-methylphenylZinc bromide is an organozinc compound with the molecular formula C8H9BrOZn and a molecular weight of 266.4525 . This compound is used in various chemical reactions, particularly in organic synthesis, due to its reactivity and ability to form carbon-carbon bonds.
Preparation Methods
2-Methoxy-5-methylphenylZinc bromide can be synthesized through several methods. One common method involves the reaction of 2-methoxy-5-methylphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically occurs under an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methoxy-5-methylphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-5-methylphenylZinc bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of conducting polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylphenylZinc bromide involves the transfer of the phenyl group from the zinc atom to a target molecule. This transfer is facilitated by the formation of a reactive intermediate, which then undergoes further reactions to form the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
2-Methoxy-5-methylphenylZinc bromide can be compared with other organozinc compounds such as:
2-Methoxy-5-bromophenyl antimony compounds: These compounds have similar reactivity but involve antimony instead of zinc.
2-Methoxy-5-nitrobenzyl bromide: This compound has a similar structure but contains a nitro group instead of a zinc atom.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, making it a valuable reagent in various chemical processes.
Properties
Molecular Formula |
C8H9BrOZn |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
bromozinc(1+);1-methoxy-4-methylbenzene-6-ide |
InChI |
InChI=1S/C8H9O.BrH.Zn/c1-7-3-5-8(9-2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
PILPWEPINSRUTM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C[C-]=C(C=C1)OC.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


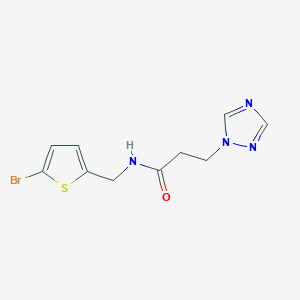
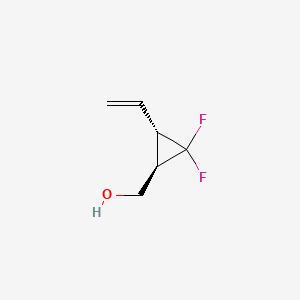
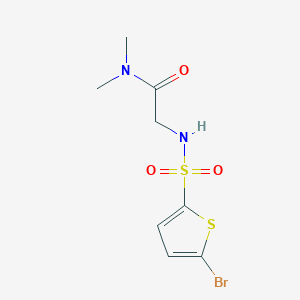
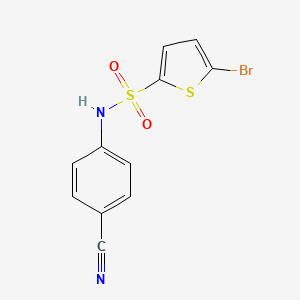
![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)
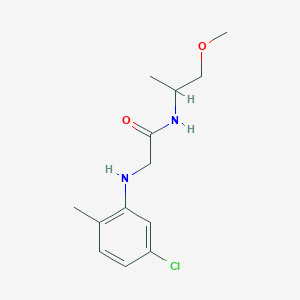
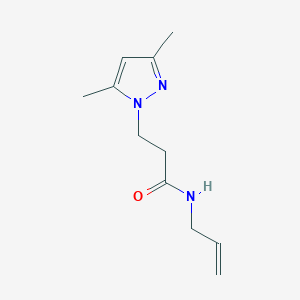
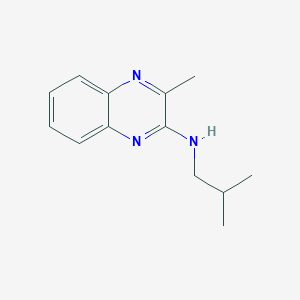
![2-(Imidazo[2,1-b]thiazol-6-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide](/img/structure/B14896773.png)
